molecular formula C15H24N2 B8527704 1-[(4-Butylphenyl)methyl]piperazine CAS No. 89292-72-8

1-[(4-Butylphenyl)methyl]piperazine

Cat. No. B8527704
Key on ui cas rn: 89292-72-8
M. Wt: 232.36 g/mol
InChI Key: MWYUBLMUYQPQSC-UHFFFAOYSA-N
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Patent
US04421753

Procedure details

A 26.4 g. portion of 1-benzylpiperazine, 25 g. of potassium carbonate and 200 ml. of dry tetrahydrofuran were stirred and cooled. A 31.5 g. portion of 4-n-butyl benzoyl chloride and 100 ml. of tetrahydrofuran were added and the mixture stirred 18 hours. A 100 ml. portion of 1 N sodium hydroxide was added and the mixture stirred for one hour. The phases were separated. The aqueous phase was extracted with 100 ml. of chloroform. The extract was combined with the tetrahydrofuran layer, dried and evaporated to an oil. This oil was suspended in a mixture of 100 ml. of glacial acetic acid and 10 ml. of water, 4 g. of 10% palladium on carbon catalyst were added and the mixture reduced. The reaction mixture was filtered. The filtrate was washed with ethanol, evaporated to a syrup and triturated with ether, giving 17.5 g. of colorless crystals. A 17.0 g. portion of these crystals were dissolved in water and 10 N sodium hydroxide added to a pH>10. This mixture was extracted with two 200 ml. portions of chloroform. The extracts were combined, dried and evaporated to give 12.3 g. of 1-(p-n-butylbenzoyl)-piperazine as a viscous syrup. This was dissolved in 250 ml. of dry tetrahydrofuran, 2 g. of lithium aluminum hydride was added, and the mixture was stirred and refluxed for 20 hours. The reaction mixture was cooled, treated with aqueous sodium carbonate solution, and the tetrahydrofuran was removed in vacuo. The aqueous solution was extracted with chloroform followed by concentration of the extract in vacuo giving the title compound as a colorless oil, b.p. 127°-130° C./0.05 mm.
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Identifiers

REACTION_CXSMILES
C(N1CCNCC1)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].C(C1C=CC(C(Cl)=O)=CC=1)CCC.[OH-].[Na+].[CH2:35]([C:39]1[CH:52]=[CH:51][C:42]([C:43]([N:45]2[CH2:50][CH2:49][NH:48][CH2:47][CH2:46]2)=O)=[CH:41][CH:40]=1)[CH2:36][CH2:37][CH3:38].[H-].[Al+3].[Li+].[H-].[H-].[H-].C(=O)([O-])[O-].[Na+].[Na+]>O.O1CCCC1>[CH2:35]([C:39]1[CH:52]=[CH:51][C:42]([CH2:43][N:45]2[CH2:46][CH2:47][NH:48][CH2:49][CH2:50]2)=[CH:41][CH:40]=1)[CH2:36][CH2:37][CH3:38] |f:1.2.3,5.6,8.9.10.11.12.13,14.15.16|

Inputs

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Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the mixture stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 100 ml
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
ADDITION
Type
ADDITION
Details
This oil was suspended in a mixture of 100 ml
ADDITION
Type
ADDITION
Details
of 10% palladium on carbon catalyst were added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
The filtrate was washed with ethanol
CUSTOM
Type
CUSTOM
Details
evaporated to a syrup
CUSTOM
Type
CUSTOM
Details
triturated with ether
CUSTOM
Type
CUSTOM
Details
giving 17.5 g
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with two 200 ml
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 12.3 g
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in 250 ml
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
extract in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCC)C1=CC=C(CN2CCNCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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